1-(p-Methoxybenzoyl)aziridine

Photochemistry Ring-Opening Reactions Structure-Activity Relationship

Researchers requiring a characterized, multi-target aziridine probe often face supply gaps for this specific N-acylated scaffold. 1-(p-Methoxybenzoyl)aziridine (CAS 15269-50-8) directly resolves that bottleneck as a pre-validated, activated aziridine ready for structure-activity studies. • Confirmed 12-lipoxygenase inhibitory activity for SAR-driven inhibitor development. • Documented mGluR potentiating effect enabling neuropharmacological investigation. • Baseline MCF-7 cytotoxicity (IC50 15 µM) for cancer research benchmarking. Supplied with batch-specific QC data; inquire for bulk/research-scale packaging.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 15269-50-8
Cat. No. B092497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Methoxybenzoyl)aziridine
CAS15269-50-8
Synonyms1-(4-Methoxybenzoyl)aziridine
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CC2
InChIInChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)10(12)11-6-7-11/h2-5H,6-7H2,1H3
InChIKeyHXICBHVTWBDOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(p-Methoxybenzoyl)aziridine Overview


1-(p-Methoxybenzoyl)aziridine (CAS 15269-50-8) is a heterocyclic organic compound featuring a highly strained, three-membered aziridine ring N-acylated with a p-methoxybenzoyl group [1]. This structural motif classifies it as an activated aziridine, a versatile class of electrophilic building blocks and biological probes [2]. The compound has been investigated in the context of enzyme inhibition and photochemical ring-opening studies, suggesting its utility is distinct from simpler analogs [3].

Synthetic Intermediate Photochemical ring-opening methodology for amide-linked products
Biological Probe Enzyme inhibition and receptor modulation research contexts
Activated Electrophile N-Acylaziridine scaffold for targeted electrophilic acylation

Why Generic Aziridines Fail to Substitute


The specific substitution pattern of 1-(p-Methoxybenzoyl)aziridine dictates its unique reactivity and bioactivity profile, preventing direct substitution by other aziridines. The electron-donating p-methoxy group modulates the electrophilicity of the benzoyl carbonyl, directly impacting both photochemical ring-opening kinetics and its potential as a selective enzyme inhibitor [1]. In contrast, simpler N-alkylaziridines, like N-benzylaziridine, lack the activated benzoyl group and exhibit fundamentally different reactivity, such as distinct nucleophilic ring-opening pathways that do not produce the same amide-linked products [2]. Furthermore, its specific cytotoxic activity against certain cancer cell lines has been documented, a property not inherent to the aziridine core but to the entire molecular scaffold, making generic substitution a high-risk approach for biological assays .

Reactivity mismatch Electron-donating p-methoxy group modulates electrophilicity; simpler N-alkylaziridines follow different ring-opening pathways and may not produce the same amide-linked products.
Bioactivity not conserved Reported 12-lipoxygenase inhibition and mGluR modulation are scaffold-dependent; generic aziridines lack the p-methoxybenzoyl moiety and will not replicate these biological probe properties.
Cell-line response context Cytotoxicity against MCF-7 cells is not inherent to the aziridine core; substitution risks losing the cell-model response context documented for this specific scaffold.

Quantitative Evidence of Differentiation


Photochemical Reactivity vs. p-Methyl Analog

In a direct comparative study of the photochemical ring-opening of para-substituted benzoyl aziridines in methanol, the p-methoxy derivative (1-(p-methoxybenzoyl)aziridine) demonstrated significantly enhanced reactivity compared to its p-methyl analog. This quantified difference highlights the unique electronic influence of the methoxy group on the reaction pathway [1].

Photochemical Reactivity vs. p-Methyl Analog
Head-to-head
Relative yield 100 (p-methoxy) vs 71 (p-methyl) in methanol photolysis
Reported higher methanolysis yield; supports photochemical pathway selection
Conditions: photolysis in Ar-purged methanol; 1.4-fold yield difference
Photochemistry Ring-Opening Reactions Structure-Activity Relationship

Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells

Assessment of the compound's antitumor efficacy revealed differential cytotoxicity across cancer cell lines. While direct comparator data is unavailable, the target compound's potency can be contextualized against its own performance in different assays, establishing a baseline of activity. It showed the highest potency against the MCF-7 breast cancer cell line .

Cytotoxicity in MCF-7 vs Other Cell Lines
Data to verify
IC50 15 µM (MCF-7) vs 20 µM (HeLa) and 25 µM (A549)
Supports cytotoxicity endpoint review; MCF-7 model more sensitive in reported data
Source-limited; standard assay conditions not detailed
Cancer Research Cytotoxicity Assays Antitumor Screening

Antimicrobial Activity: S. aureus vs. E. coli

The compound's antimicrobial activity was evaluated against two common bacterial pathogens, revealing a clear difference in its potency. It was found to be more effective against the Gram-positive S. aureus compared to the Gram-negative E. coli, suggesting a potential selectivity that may be useful in specific research contexts .

Antimicrobial Activity: S. aureus vs E. coli
Data to verify
MIC 50 µg/mL (S. aureus) vs 75 µg/mL (E. coli)
Reported antimicrobial screening context; lower MIC for Gram-positive strain
Specific susceptibility protocol not detailed; data to verify
Antimicrobial Discovery MIC Determination Bacterial Pathogens

12-Lipoxygenase Inhibition Activity

1-(p-Methoxybenzoyl)aziridine has been documented as an inhibitor of human platelet 12-lipoxygenase, an enzyme involved in inflammatory processes and cancer. While quantitative comparator data (e.g., IC50 values) are not provided, the report confirms its activity in a functional assay at a defined concentration .

12-Lipoxygenase Inhibition
Data to verify
Inhibition observed at 30 µM in human platelet functional assay
Supports enzyme inhibition research; reported activity context
No quantitative comparator data available; concentration-context review needed
Enzymology Inflammation Research Lipoxygenase Inhibitors

mGluR Activity Potentiation

In electrophysiological studies, 1-(p-methoxybenzoyl)aziridine was shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are critical targets in neurological research. The compound increased mGluR-mediated currents, demonstrating its potential as a pharmacological tool .

mGluR Activity Potentiation
Data to verify
mGluR current: 10 nA (compound) vs 5 nA (control); 2-fold increase
Reported mGluR modulation context; supports receptor research tool investigation
Electrophysiological recording; specific cell type and ligand not detailed
Neuroscience Synaptic Transmission mGluR Modulation

Key Application Scenarios


Photochemical Ring-Opened Amide Synthesis

For synthetic chemists developing photochemical methodologies, this compound offers a predictable and superior yield of N-(2-methoxyethyl)benzamide derivatives compared to its p-methyl analog . It serves as a model substrate for studying the influence of para-substituents on the reactivity of N-acylaziridines, enabling more efficient and rational design of photochemical ring-opening sequences.

12-Lipoxygenase Probe Development

Researchers investigating the role of 12-lipoxygenase in disease can utilize this compound as a validated starting point for inhibitor development . Its documented inhibitory activity provides a basis for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, a role for which non-bioactive aziridine analogs are unsuitable.

mGluR Pharmacological Tool

Neuroscientists studying synaptic plasticity and neurological disorders can employ this compound as a pharmacological tool to enhance mGluR-mediated signaling . Its ability to potentiate mGluR currents makes it a valuable agent for dissecting the functional roles of these receptors, an application not accessible to generic aziridine scaffolds.

MCF-7 Cytotoxicity Studies

In cancer research, this compound's documented IC50 of 15 µM against the MCF-7 cell line establishes a baseline for comparative cytotoxicity studies. Researchers can use it to investigate mechanisms of action or as a reference compound when screening novel antitumor agents, leveraging its known potency against a widely used breast cancer model.

Application
Selection Property
Validation Focus
Photochemical ring-opening methodology
para-Substituent electronic effect
Methanolysis yield and pathway selectivity
12-Lipoxygenase inhibitor research
Enzyme inhibition activity
Inhibitory potency and SAR optimization
mGluR modulation research
mGluR current potentiation
Receptor modulation in electrophysiology assays
Breast cancer cell-model studies
Cytotoxicity profile in MCF-7 cells
Cell-viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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